molecular formula C7H5ClN4O2 B1530756 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 1509620-74-9

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B1530756
CAS No.: 1509620-74-9
M. Wt: 212.59 g/mol
InChI Key: QWYSOWWCTKPEJG-UHFFFAOYSA-N
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Description

Structural Classification of Pyrazolo[4,3-d]pyrimidine Derivatives

The structural classification of pyrazolo[4,3-d]pyrimidine derivatives represents a complex organizational system that accounts for the numerous possible isomeric forms and substitution patterns within this chemical family. The fundamental pyrazolo[4,3-d]pyrimidine scaffold is characterized by a specific fusion pattern where the pyrazole ring is attached to positions 4 and 3 of the pyrimidine ring, creating a distinct bicyclic arrangement that differs from other pyrazolopyrimidine isomers. This particular fusion pattern results in a unique numbering system where the pyrazole nitrogen atoms occupy positions 1 and 2, while the pyrimidine nitrogen atoms are located at positions 5 and 7, providing a framework for systematic nomenclature and structural analysis. The classification system for these derivatives must account for tautomeric considerations, as the pyrazole ring can exist in different tautomeric forms depending on the position of the acidic hydrogen.

Within the pyrazolo[4,3-d]pyrimidine family, structural classification is further refined by considering the specific substitution patterns that can occur at various positions around the bicyclic core. Position-specific substitution creates distinct subfamilies of compounds with characteristic properties and reactivity profiles. The 1-position of the pyrazole ring represents a common site for alkyl substitution, as observed in compounds such as 1-methyl derivatives, where the introduction of a methyl group creates a quaternary nitrogen center that influences both chemical stability and reactivity. The 3-position of the pyrazole ring provides another important site for substitution, particularly for the introduction of carboxylic acid groups or other electron-withdrawing functionalities that can significantly alter the electronic properties of the entire molecule. The 5-position, corresponding to the pyrimidine portion of the molecule, represents a particularly reactive site for halogenation reactions, with chloro substitution being a common modification that influences both reactivity and physical properties.

Advanced structural classification systems for pyrazolo[4,3-d]pyrimidine derivatives also consider the stereochemical implications of substitution patterns, particularly when chiral centers are introduced through specific synthetic transformations. The three-dimensional arrangement of substituents around the bicyclic core can influence molecular recognition events, binding affinity to specific targets, and overall pharmacological profiles. Computational studies have revealed that the preferred conformations of substituted pyrazolo[4,3-d]pyrimidine derivatives are significantly influenced by both steric and electronic factors, with hydrogen bonding interactions playing a crucial role in determining solution-phase structures. The classification of these compounds must therefore account for conformational preferences and the dynamic nature of molecular structures in solution, particularly when multiple rotatable bonds are present in peripheral substituents.

Position Common Substituents Electronic Effects Synthetic Accessibility
1 Methyl, Ethyl, Benzyl Electron-donating High
3 Carboxylic acid, Ester, Amide Electron-withdrawing Moderate
5 Chloro, Bromo, Amino Variable High
7 Hydroxy, Amino, Alkoxy Electron-donating Moderate

Role of Substituents in Pyrazolopyrimidine Scaffold Functionality

The role of substituents in determining pyrazolopyrimidine scaffold functionality represents one of the most critical aspects of structure-function relationships within this chemical family. Substituent effects in pyrazolopyrimidine systems operate through multiple mechanisms, including electronic perturbation of the aromatic system, steric modulation of molecular recognition events, and the introduction of specific functional groups that enable targeted chemical transformations. The electronic effects of substituents are particularly pronounced in pyrazolopyrimidine derivatives due to the extended conjugation system that allows electronic perturbations to be transmitted throughout the entire bicyclic framework. Electron-withdrawing substituents such as chloro groups at the 5-position can significantly increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack and altering the overall reactivity profile of the compound.

The introduction of carboxylic acid functionality at the 3-position of pyrazolo[4,3-d]pyrimidine derivatives creates multifunctional molecules with significantly enhanced synthetic versatility and potential for further derivatization. Carboxylic acid groups serve as handles for amide bond formation, esterification reactions, and metal coordination, providing pathways for the construction of more complex molecular architectures. The positioning of the carboxylic acid group at the 3-position places it in direct conjugation with the aromatic system, allowing for electronic communication between the acidic functionality and the heterocyclic core. This electronic coupling can influence both the acidity of the carboxyl group and the electron density distribution within the pyrazolopyrimidine system, creating opportunities for fine-tuning molecular properties through careful consideration of additional substituents.

Methyl substitution at the 1-position of pyrazolo[4,3-d]pyrimidine derivatives introduces important steric and electronic modifications that influence both chemical reactivity and molecular recognition properties. The N-methylation eliminates the possibility of tautomerization at the pyrazole nitrogen, fixing the molecular structure in a specific tautomeric form and reducing conformational flexibility. This structural constraint can be advantageous in applications where specific molecular conformations are required for optimal function, as it eliminates uncertainty regarding tautomeric equilibria and provides a more predictable molecular framework. Additionally, the methyl group contributes electron density to the aromatic system through inductive effects, subtly altering the nucleophilicity of other positions within the molecule and influencing the outcomes of electrophilic substitution reactions.

The synergistic effects of multiple substituents in compounds such as 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid demonstrate the complex interplay between different functional groups within the pyrazolopyrimidine framework. The combination of electron-withdrawing chloro and carboxylic acid groups with the electron-donating methyl substituent creates a molecule with balanced electronic properties that can participate in diverse chemical transformations. Research has shown that such multifunctional pyrazolopyrimidine derivatives can serve as versatile synthetic intermediates, capable of undergoing selective reactions at different positions depending on the choice of reaction conditions and reagents. The careful selection and positioning of substituents allows for the rational design of pyrazolopyrimidine derivatives with tailored properties, making these compounds valuable tools in synthetic chemistry and molecular design applications.

Substituent Type Position Effect Electronic Impact Functional Implications
Chloro (5-position) Electron-withdrawing Increased electrophilicity Enhanced reactivity toward nucleophiles
Methyl (1-position) Electron-donating Increased electron density Tautomer stabilization, reduced NH acidity
Carboxylic acid (3-position) Electron-withdrawing Reduced electron density Derivatization handle, metal coordination
Combined effects Synergistic Balanced electronics Versatile synthetic intermediate

Properties

IUPAC Name

5-chloro-1-methylpyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-12-3-2-9-7(8)10-4(3)5(11-12)6(13)14/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYSOWWCTKPEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(N=C2C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (abbreviated as CMPA) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CMPA, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

CMPA belongs to the pyrazolo[4,3-d]pyrimidine family, characterized by a unique arrangement of nitrogen and carbon atoms that contributes to its biological efficacy. The compound's structure can be represented as follows:

Chemical Formula C8H7ClN4O2\text{Chemical Formula }C_8H_7ClN_4O_2

The primary mechanism of action for CMPA involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . This compound acts as a selective inhibitor of CDK2, which plays a crucial role in cell cycle regulation.

Inhibition of CDK2

CMPA binds to the ATP-binding site of CDK2, leading to the inhibition of its kinase activity. This inhibition results in:

  • Cell Cycle Arrest : CMPA disrupts the transition from the G1 to S phase of the cell cycle.
  • Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines.

Biological Activity and Cellular Effects

CMPA exhibits significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The following table summarizes the IC50 values for CMPA against different cell lines:

Cell Line IC50 (µM) Effect
HeLa0.36Inhibition of proliferation
HCT1160.45Induction of apoptosis
A3750.50Cell cycle arrest

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of CMPA:

  • Anticancer Properties : In vitro studies demonstrated that CMPA significantly inhibits cell growth in various cancer types. For instance, one study reported that treatment with CMPA led to a 70% reduction in cell viability in HeLa cells after 48 hours of exposure .
  • Mechanistic Insights : Further biochemical analysis revealed that CMPA's binding interactions with CDK2 involve essential hydrogen bonding with amino acids such as Leu83, which is critical for its inhibitory action .
  • Environmental Stability : The stability and efficacy of CMPA are influenced by environmental conditions; it is recommended to store the compound at 2-8°C in an inert atmosphere to maintain its biological activity .

Comparison with Similar Compounds

CMPA is part of a broader class of pyrazolo[4,3-d]pyrimidine compounds known for their anticancer properties. A comparison with similar compounds reveals:

Compound Target IC50 (µM) Notes
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidineCDK20.36Selective inhibitor
Pyrazolo[3,4-d]pyrimidineVarious kinases0.50Broader target range
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineCDK20.40Similar mechanism

Scientific Research Applications

Agonist for Toll-like Receptors

One of the most notable applications of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is its role as an agonist for Toll-like receptor 7 (TLR7). TLRs are crucial components of the immune system, playing a significant role in recognizing pathogens and initiating immune responses.

Clinical Implications

Studies have shown that compounds similar to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exhibit potential in cancer therapies by enhancing the immune system's ability to target and destroy cancer cells. This application is particularly relevant in developing immunotherapies for cancers resistant to conventional treatments .

Synthesis of Functional Derivatives

The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives is an area of active research. Various synthetic pathways have been developed to produce this compound and its analogs, which may possess enhanced pharmacological properties.

Synthetic Pathways

A common method involves the reaction of 5-amino-1H-pyrazole derivatives with appropriate reagents under controlled conditions to yield the desired pyrazolo-pyrimidine structure. For instance, one study detailed a two-step synthesis process that resulted in high yields of functionalized derivatives suitable for further biological testing .

Pharmacological Studies

Pharmacological investigations into the effects of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine have revealed its potential as an anti-inflammatory agent due to its ability to modulate immune responses through TLR activation. In vitro studies demonstrate that this compound can induce cytokine production and enhance macrophage activity, indicating its utility in treating inflammatory diseases .

Case Study 1: TLR7 Agonism in Cancer Treatment

In a recent study, researchers evaluated the efficacy of TLR7 agonists, including derivatives of pyrazolo-pyrimidines, in preclinical models of melanoma. The results indicated that treatment with these compounds significantly reduced tumor size and improved survival rates by enhancing anti-tumor immunity .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing various derivatives of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and assessing their biological activities. The study found that specific modifications to the core structure led to increased potency as TLR7 agonists, suggesting a structure–activity relationship that could guide future drug design efforts .

Preparation Methods

Cyclization of 3-Amino-5-chloropyrazole with Ethyl Cyanoacetate and Formamide

One documented route for synthesizing related compounds such as 7-chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves:

  • Reacting 3-amino-5-chloropyrazole with ethyl cyanoacetate to form an intermediate.
  • Subsequent cyclization with formamide under reflux conditions in solvents like ethanol or acetic acid to close the pyrimidine ring.
  • Hydrolysis of ester intermediates to yield the carboxylic acid functionality.

This method is adaptable to the 5-chloro-1-methyl derivative by starting from N-methylated aminopyrazole analogs and controlling halogen substitution positions.

Halogenation and Carboxylation via Organometallic Intermediates

A related synthetic approach, inspired by the preparation of similar pyrazole carboxylic acids, includes:

  • Halogenation of N-methyl-3-aminopyrazole to introduce a halogen at the 4-position.
  • Diazotization of the aminopyrazole followed by coupling with organoboron reagents to install functional groups.
  • Formation of a Grignard reagent by halogen-magnesium exchange.
  • Carboxylation of the Grignard intermediate with carbon dioxide to yield the carboxylic acid.

This method, although demonstrated for difluoromethyl-substituted pyrazole carboxylic acids, can be adapted for chloro-substituted pyrazolo-pyrimidines by modifying the starting materials and reaction conditions.

Detailed Reaction Conditions and Yields

Step Reaction Description Conditions Yield / Purity Notes
1 Halogenation of N-methyl-3-aminopyrazole Aqueous medium, bromine or iodine High conversion Introduces halogen at 4-position
2 Diazotization and coupling with potassium difluoromethyl trifluoroborate Sodium nitrite aqueous solution, cuprous oxide catalyst ~64% total yield over three steps Avoids isomer formation, high purity >99.5%
3 Grignard exchange and carboxylation with CO2 Isopropyl magnesium chloride, cooling, quenching, recrystallization Efficient carboxylic acid formation Adaptable to chloro-substituted analogs

Note: Although this table is based on difluoromethyl derivatives, the methodology principles apply to chloro-substituted pyrazolo-pyrimidines with appropriate reagent adjustments.

Research Findings and Optimization Insights

  • Purity and Yield: The Grignard carboxylation step is critical for high purity and yield. Proper control of temperature and quenching conditions prevents side reactions.
  • Halogen Positioning: Selective halogenation is essential to ensure substitution at the 5-position on the pyrazolo[4,3-d]pyrimidine ring. Using halogenated aminopyrazole precursors can improve regioselectivity.
  • Solvent Effects: Refluxing in ethanol or acetic acid provides an effective medium for cyclization and ring closure steps, balancing reactivity and solubility.
  • Scale-up Potential: Continuous flow reactors and automated systems are recommended for industrial scale-up to maintain consistent quality and reduce environmental impact.

Comparative Summary of Preparation Routes

Method Key Reagents Advantages Limitations
Cyclization of 3-amino-5-chloropyrazole with ethyl cyanoacetate and formamide 3-amino-5-chloropyrazole, ethyl cyanoacetate, formamide Straightforward, good yields, scalable Requires careful control of reflux conditions
Halogenation → Diazotization → Grignard Carboxylation N-methyl-3-aminopyrazole, halogen, sodium nitrite, Grignard reagent, CO2 High purity, avoids isomers, adaptable Multi-step, sensitive to moisture and temperature

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, pyrazolo-pyrimidine scaffolds are often synthesized via cyclization of substituted hydrazines with β-ketoesters or via coupling aromatic acid chlorides with intermediates like 4-aminoantipyrine derivatives ( ). Purification is achieved through recrystallization or column chromatography, followed by characterization using IR spectroscopy and mass spectrometry to confirm molecular identity. Recent protocols emphasize microwave-assisted synthesis to reduce reaction times and improve yields ().

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a Bruker Kappa APEXII CCD diffractometer (). Structure solution employs direct methods (SHELXS/SHELXD), followed by refinement via SHELXL. Key parameters include lattice constants (e.g., monoclinic P21/nP2_1/n space group with a=9.9374a = 9.9374 Å, b=16.1534b = 16.1534 Å, c=13.0530c = 13.0530 Å, β=100.308\beta = 100.308^\circ) and hydrogen bonding networks (e.g., C–H⋯O interactions forming zigzag chains) ().

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for m/zm/z matching calculated M+1M+1).
  • NMR : 1^1H/13^{13}C NMR resolves substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.0 ppm).
    Cross-validation with SC-XRD data ensures structural accuracy ().

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% ().
  • Continuous Flow Chemistry : Enhances scalability and reduces side products ().
  • Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. Monitor intermediates via HPLC/TLC.

Q. How are discrepancies in crystallographic data resolved during refinement?

  • Methodological Answer : Discrepancies (e.g., high RintR_{\text{int}} or wR2wR2) are addressed via:
  • Full-Matrix Least-Squares Refinement : Adjusts atomic coordinates and displacement parameters iteratively ().
  • Validation Tools : PLATON/SHELXLE analyze geometric restraints (e.g., bond lengths, angles) and electron density maps to detect disorder or twinning ().
  • Cross-Validation : Compare refined structures with spectroscopic data (e.g., NMR/IR) to confirm functional group positions ().

Q. What strategies are used to evaluate biological activity, such as enzyme inhibition?

  • Methodological Answer :
  • In Vitro Assays : Screen against target enzymes (e.g., Jak2 kinase inhibition assays using ATP-competitive binding protocols). IC50_{50} values are determined via fluorescence polarization ().
  • Cell-Based Studies : Assess cytotoxicity and proliferation inhibition in Jak2 V617F mutant cell lines (e.g., HEL cells) using MTT assays ().
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, guided by SC-XRD-derived active-site geometries ().

Q. How can the carboxylic acid group be functionalized for SAR studies?

  • Methodological Answer :
  • Esterification : React with methanol/H+^+ to form methyl esters.
  • Amide Coupling : Use EDC/HOBt with amines (e.g., benzylamine) to generate amide derivatives ().
  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
    Purity derivatives via prep-HPLC and confirm structures via 19^{19}F NMR (if fluorinated) or HRMS.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 2
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

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